Structural Differentiation of the 2‑Methoxy‑5‑Methylphenyl Tail vs. the Closest Unsubstituted and Halogenated Analogs
The 2‑methoxy‑5‑methyl substitution on the anilide ring distinguishes CAS 921499‑23‑2 from the simplest commercially referenced analog, N‑(p‑tolyl)-2-(2-(3-(p‑tolyl)ureido)thiazol‑4‑yl)acetamide (CAS 921465‑62‑5). No published head‑to‑head biochemical data are available for either compound; the differentiation currently rests on the distinct electronic and steric properties of the methoxy‑methyl pattern, which is recognized in the aminothiazole patent literature as a key driver of potency and selectivity [1]. Any claim of superiority or inferiority would require experimental verification.
| Evidence Dimension | Terminal anilide substitution pattern |
|---|---|
| Target Compound Data | 2‑Methoxy‑5‑methylphenyl (C₈H₉O); no publicly reported ALK5 IC₅₀ |
| Comparator Or Baseline | p‑Tolyl (CAS 921465‑62‑5); no publicly reported ALK5 IC₅₀ |
| Quantified Difference | Not quantifiable from available public sources; structural difference only. |
| Conditions | N/A – direct biochemical comparison not located in public domain |
Why This Matters
The 2‑methoxy‑5‑methyl group creates a unique electronic/hydrophobic fingerprint that cannot be recapitulated by generic phenyl or p‑tolyl analogs; procurement of the exact compound is essential for maintaining experimental fidelity in SAR campaigns.
- [1] US Patent Application US20060004051A1. Compounds. Filed July 29, 2003, published January 5, 2006. View Source
